molecular formula C17H16BrNO3 B3545051 2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile

2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile

Cat. No.: B3545051
M. Wt: 362.2 g/mol
InChI Key: RHCSGSCZEGCWIK-UHFFFAOYSA-N
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Description

The compound “2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile” is a complex organic molecule. It contains a benzonitrile group attached to a bromo-ethoxy-hydroxymethylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzonitrile group, the introduction of the bromo, ethoxy, and hydroxymethyl groups, and the coupling of these two components . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzonitrile group, which consists of a benzene ring attached to a nitrile group. Attached to this is a bromo-ethoxy-hydroxymethylphenyl group, which consists of a phenyl group with bromo, ethoxy, and hydroxymethyl substituents .


Chemical Reactions Analysis

The compound’s benzonitrile group could potentially undergo various chemical reactions, including nucleophilic substitution and reduction . The bromo-ethoxy-hydroxymethylphenyl group could also participate in various reactions, such as those involving the bromine atom or the hydroxymethyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar nitrile group and the nonpolar benzene rings . Its melting and boiling points would depend on factors such as the size and shape of the molecule, and the types of intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “2-{[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the synthesis of other compounds, or as a pharmaceutical. It could also involve studying its physical and chemical properties in more detail .

Properties

IUPAC Name

2-[[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-21-16-7-14(10-20)15(18)8-17(16)22-11-13-6-4-3-5-12(13)9-19/h3-8,20H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCSGSCZEGCWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CO)Br)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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